5-Hydroxy-2-(2-methylpropanoylamino)benzoic acid
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Overview
Description
5-Hydroxy-2-(2-methylpropanoylamino)benzoic acid is a chemical compound with the molecular formula C11H13NO4. It is a derivative of benzoic acid and is known for its various applications in scientific research and industry. This compound is characterized by the presence of a hydroxyl group and an amide group attached to the benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(2-methylpropanoylamino)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-nitrobenzoic acid.
Hydrolysis: The chloro group is converted to a hydroxyl group using an aqueous potassium hydroxide (KOH) solution.
Industrial Production Methods
For large-scale production, the same synthetic route can be employed with optimization for industrial conditions. This includes using larger reactors, ensuring efficient mixing, and maintaining precise temperature control to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-(2-methylpropanoylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of this compound derivatives with ketone or carboxylic acid groups.
Reduction: Formation of 5-amino-2-(2-methylpropanoylamino)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
5-Hydroxy-2-(2-methylpropanoylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-(2-methylpropanoylamino)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.
Comparison with Similar Compounds
Similar Compounds
5-Aminosalicylic Acid (5-ASA): Known for its anti-inflammatory properties and used in the treatment of inflammatory bowel disease.
2-Hydroxy-5-methoxybenzoic Acid: Used in combination with other compounds for mass spectrometry applications.
Uniqueness
5-Hydroxy-2-(2-methylpropanoylamino)benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its combination of hydroxyl and amide groups allows for diverse chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
5-hydroxy-2-(2-methylpropanoylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-6(2)10(14)12-9-4-3-7(13)5-8(9)11(15)16/h3-6,13H,1-2H3,(H,12,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNATMNMRPCXJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353571 |
Source
|
Record name | 5-hydroxy-2-(2-methylpropanoylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6097-11-6 |
Source
|
Record name | 5-hydroxy-2-(2-methylpropanoylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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